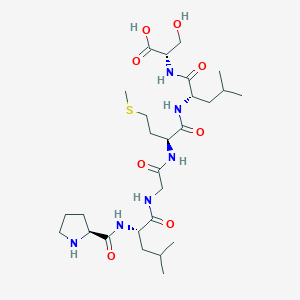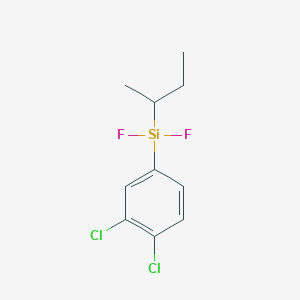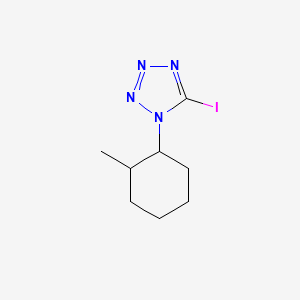![molecular formula C14H11N3O2S2 B12618679 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid CAS No. 918793-43-8](/img/structure/B12618679.png)
2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
准备方法
The synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-methyl-1,3-thiazole-4-amine with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and chloroform. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. This results in various physiological effects, such as antimicrobial or anticancer activities .
相似化合物的比较
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and tiazofurin. These compounds share the thiazole ring structure but differ in their specific substituents and biological activities . The uniqueness of 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
918793-43-8 |
|---|---|
分子式 |
C14H11N3O2S2 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2S2/c1-8-15-11(6-20-8)9-2-4-10(5-3-9)16-14-17-12(7-21-14)13(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI 键 |
BPMOXBSCVWFPKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC3=NC(=CS3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)
![5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine](/img/structure/B12618601.png)

![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)

![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
